molecular formula C7H11ClF3NO2 B13900115 (R)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl

(R)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl

Cat. No.: B13900115
M. Wt: 233.61 g/mol
InChI Key: RYMXOTPXTKYOLW-FYZOBXCZSA-N
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Description

®-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a pyrrolidine ring contributes to its distinctive characteristics, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are often adaptations of laboratory-scale procedures, with modifications to accommodate larger quantities and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

®-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrrolidine ring contribute to its binding affinity and activity at these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Its combination of a trifluoromethyl group and a pyrrolidine ring sets it apart from other similar compounds, making it valuable for specialized applications.

Properties

Molecular Formula

C7H11ClF3NO2

Molecular Weight

233.61 g/mol

IUPAC Name

methyl (2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)3-2-4-11-6;/h11H,2-4H2,1H3;1H/t6-;/m1./s1

InChI Key

RYMXOTPXTKYOLW-FYZOBXCZSA-N

Isomeric SMILES

COC(=O)[C@]1(CCCN1)C(F)(F)F.Cl

Canonical SMILES

COC(=O)C1(CCCN1)C(F)(F)F.Cl

Origin of Product

United States

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